![molecular formula C20H23N3O3S2 B2934064 4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683260-98-2](/img/structure/B2934064.png)
4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as BMB, is a chemical compound that has been studied for its potential applications in scientific research. BMB is a sulfonamide derivative that contains a benzothiazole ring and a benzamide moiety, making it a unique compound with potential biological activity. In
Aplicaciones Científicas De Investigación
Inhibition of Human Carbonic Anhydrases
4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide and similar compounds have been extensively studied for their inhibitory effects on human carbonic anhydrase isoforms. A study by Distinto et al. (2019) designed a library of related compounds to evaluate their selectivity and potency toward various human carbonic anhydrase isoforms, including I, II, IX, and XII. Most compounds preferentially inhibited isoforms II and XII, with both electronic and steric features of the aryl substituent playing a significant role in determining their biological activity (Distinto et al., 2019).
Anticancer Activity
The potential of derivatives of this compound as anticancer agents has also been explored. For instance, Yılmaz et al. (2015) synthesized derivatives of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, which demonstrated significant proapoptotic activity on melanoma cell lines. The study highlighted one compound, in particular, showing promising anticancer activity with specific inhibitory effects on various human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Cytotoxic Evaluation
The cytotoxic activity of substituted sulfonamide Schiff bases, similar in structure to 4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, was investigated by Govindaraj et al. (2021). These compounds showed notable cytotoxic activity against human breast cancer cell lines, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).
Enzyme Inhibition
Microwave-assisted synthesis of novel compounds, including derivatives of the compound , was studied by Ulus et al. (2016). These compounds were investigated as inhibitors of various human carbonic anhydrase isoforms, showing inhibition in the low micromolar and nanomolar range, indicating their potential in enzyme inhibition research (Ulus et al., 2016).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of similar sulfonamide derivatives have been explored by Bhusari et al. (2008). These compounds exhibited significant activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Bhusari et al., 2008).
Propiedades
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-5-14-22(2)28(25,26)16-12-10-15(11-13-16)19(24)21-20-23(3)17-8-6-7-9-18(17)27-20/h6-13H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUOHOXDDYAYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2933981.png)
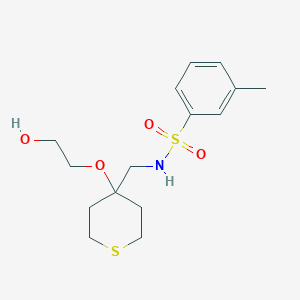
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2933983.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2933984.png)
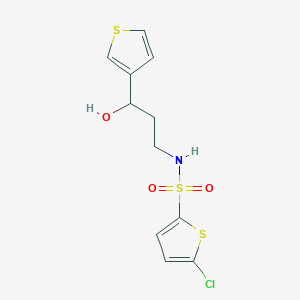

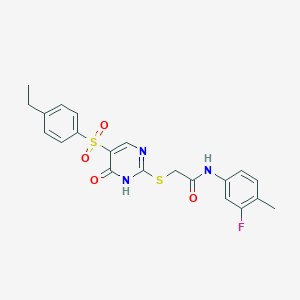
![6-[(4-Bromophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2933991.png)
![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2933992.png)
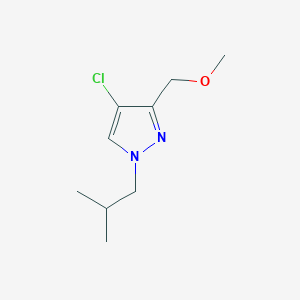
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2933995.png)
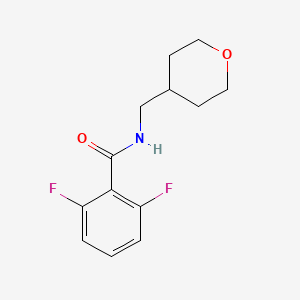
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2933997.png)
![N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2934002.png)